Physicochemical Properties and Synthetic Utility of (S)-Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate: A Core Intermediate in Eluxadoline Development
Physicochemical Properties and Synthetic Utility of (S)-Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate: A Core Intermediate in Eluxadoline Development
As drug development increasingly relies on complex, stereospecific architectures, the role of highly optimized chiral building blocks has never been more critical. (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate (CAS: 864825-21-8) is a prime example of such a scaffold. It serves as the foundational chiral intermediate in the synthesis of Eluxadoline (Viberzi), a first-in-class mixed opioid receptor modulator for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).
This technical guide deconstructs the physicochemical profile, structural causality, and self-validating synthetic workflows associated with this critical intermediate, providing actionable insights for process chemists and drug development professionals.
Physicochemical Profiling and Structural Causality
Understanding the physicochemical constraints of (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate is essential for predicting its behavior during downstream active pharmaceutical ingredient (API) manufacturing. The molecule features three critical domains:
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The Imidazole Ring: Acts as both a hydrogen bond donor and acceptor, essential for the final API's interaction with the μ
- and δ -opioid receptors.
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The (S)-Chiral Center: Derived from L-alanine, this stereocenter dictates the spatial orientation of the molecule. The opioid receptors are highly stereoselective; inversion to the (R)-enantiomer results in a catastrophic loss of target affinity.
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The Carboxybenzyl (Cbz) Protecting Group: Provides lipophilicity and, crucially, orthogonal stability during harsh cyclization conditions.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the intermediate, synthesized from vendor validation data and literature standards .
| Property | Value / Description |
| Chemical Name | (S)-benzyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate |
| CAS Number | 864825-21-8 |
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.37 g/mol |
| InChIKey | IWDPWKLTLCLZLA-AWEZNQCLSA-N |
| Purity Standard | ≥ 95% (Chiral HPLC required for ee validation) |
| Storage Conditions | Sealed in a dry, well-ventilated area at 2-8°C to prevent oxidative degradation of the imidazole ring. |
Mechanistic Causality: Why the Cbz Group?
In process chemistry, the choice of a protecting group is never arbitrary. The synthesis of the imidazole ring requires reacting an acyclic precursor with ammonium acetate in refluxing xylenes (approx. 140°C) in the presence of acetic acid 1.
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Failure of Boc: A tert-butyloxycarbonyl (Boc) group would prematurely cleave under these thermo-acidic conditions, leading to uncontrolled polymerization and degradation.
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Failure of Fmoc: A fluorenylmethyloxycarbonyl (Fmoc) group is susceptible to cleavage by the ammonia generated in situ from ammonium acetate.
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The Cbz Advantage: The carboxybenzyl (Cbz) group is completely stable to both the acidic environment and the nucleophilic ammonia. Furthermore, it can be cleanly and quantitatively removed later via palladium-catalyzed hydrogenolysis, leaving the newly formed imidazole ring untouched.
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis of this intermediate must be treated as a self-validating system. Each step below includes the mechanistic reasoning and the analytical checkpoint required to validate the transformation before proceeding.
Protocol 1: Amide Coupling (Precursor Formation)
Objective: Couple N-Cbz-L-alanine with 2-aminoacetophenone hydrochloride without inducing racemization.
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Reagent Preparation: Dissolve 1.0 eq of N-Cbz-L-alanine and 1.05 eq of 2-aminoacetophenone hydrochloride in anhydrous N,N-Dimethylformamide (DMF).
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Activation: Add 1.2 eq of Hydroxybenzotriazole (HOBt) and 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Causality: HOBt forms an active ester intermediate that reacts rapidly with the amine, suppressing the formation of oxazolone intermediates that lead to racemization.
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Neutralization: Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C to neutralize the hydrochloride salt and initiate the nucleophilic attack. Stir at room temperature for 12 hours.
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Validation Checkpoint (LC-MS): Sample the reaction. The expected mass of the intermediate is m/z 341 [M+H]+ . Do not proceed to workup until the N-Cbz-L-alanine peak is ≤ 1% by UV area.
Protocol 2: Debus-Radziszewski Imidazole Cyclization
Objective: Convert the acyclic amide into (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate.
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Solvent Exchange: Suspend the purified amide intermediate in xylenes.
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Reagent Addition: Add an excess (10 eq) of ammonium acetate ( NH4OAc ) and a catalytic amount of glacial acetic acid.
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Thermal Cyclization: Heat the mixture to reflux (approx. 140°C) using a Dean-Stark trap to remove the water generated during the condensation. Causality: Removing water drives the equilibrium of the dehydration steps forward, maximizing yield.
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Validation Checkpoint (LC-MS & Chiral HPLC): The product mass should shift to m/z 322 [M+H]+ . Following crystallization, perform chiral HPLC. The enantiomeric excess (ee) must be >99% . If racemization occurred during heating, the batch must be rejected, as the final API will fail pharmacological efficacy standards 2.
Protocol 3: Cbz Hydrogenolysis (Deprotection)
Objective: Liberate the primary amine to yield (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine for downstream API coupling.
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Reaction Setup: Dissolve the Cbz-protected imidazole in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).
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Hydrogenation: Purge the vessel with nitrogen, then introduce Hydrogen gas ( H2 ) at 1 atm. Stir vigorously at room temperature. Causality: The Pd surface coordinates the benzyl group, and H2 cleaves the C-O bond, releasing toluene and CO2 as volatile byproducts, ensuring a highly pure crude product.
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Validation Checkpoint (NMR): Filter the catalyst through Celite. 1H -NMR must show the complete disappearance of the benzyl protons (multiplet at ~7.3 ppm) and the methylene protons (singlet at ~5.1 ppm).
Visualizations of Workflows and Pathways
Synthetic Workflow to Eluxadoline
The following diagram illustrates the linear progression from raw materials through our target intermediate, culminating in the final Eluxadoline API 3.
Caption: Step-by-step synthetic pipeline demonstrating the formation and utilization of the Cbz-protected intermediate.
Pharmacological Pathway of the Final API
Once synthesized, the stereochemistry preserved by this intermediate allows Eluxadoline to perfectly dock into the opioid receptors of the gastrointestinal tract.
Caption: Mechanism of action of Eluxadoline, highlighting the mixed opioid modulation enabled by its chiral structure.
References
- Sigma-Aldrich. "(S)-benzyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate | 864825-21-8". Sigma-Aldrich Product Catalog.
- Journal of Medicinal Chemistry. "Synthetic Approaches to the New Drugs Approved During 2015". ACS Publications.
- Pharmaffiliates. "Eluxadoline-impurities - Pharmaffiliates". Pharmaffiliates Reference Standards.
- Taylor & Francis. "Imidazoles in medicine: a review of its pharmacological and therapeutic applications". Full Article.
